
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile is an organic compound with the molecular formula C11H7Cl3N2 It is known for its unique chemical structure, which includes a trichloromethyl group attached to a phenylethyl backbone, along with a malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce phenylethyl derivatives with fewer chlorine atoms.
Applications De Recherche Scientifique
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trichloro-1-phenylethyl)malononitrile involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group and malononitrile moiety play crucial roles in its reactivity and interactions. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-1-phenylethyl acetate: Similar in structure but with an acetate group instead of a malononitrile group.
2,2,2-Trichloro-1-phenylethanol: Contains a hydroxyl group instead of a malononitrile group.
2,2,2-Trichloro-1-phenylethylamine: Features an amine group in place of the malononitrile group.
Uniqueness
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile is unique due to the presence of both the trichloromethyl and malononitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
63615-36-1 |
|---|---|
Formule moléculaire |
C11H7Cl3N2 |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
2-(2,2,2-trichloro-1-phenylethyl)propanedinitrile |
InChI |
InChI=1S/C11H7Cl3N2/c12-11(13,14)10(9(6-15)7-16)8-4-2-1-3-5-8/h1-5,9-10H |
Clé InChI |
LVORCXICCKETCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C#N)C#N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


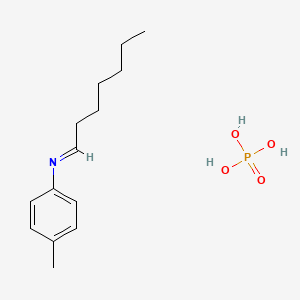
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

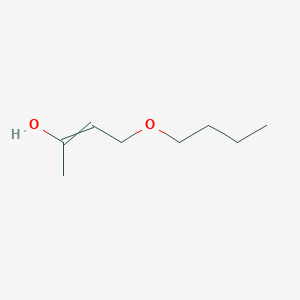
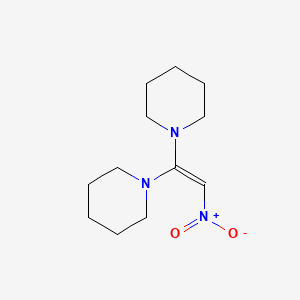

![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
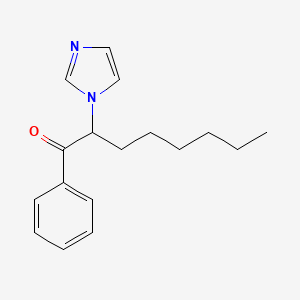
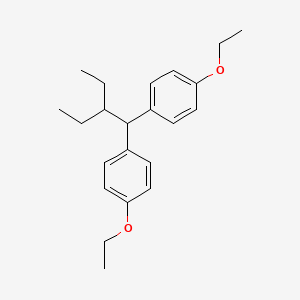
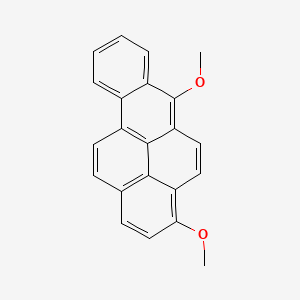
phosphanium chloride](/img/structure/B14512051.png)
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
